molecular formula C13H12BrNO2 B1399973 3-Bromo-5-(2-phenoxyethoxy)pyridine CAS No. 1490679-65-6

3-Bromo-5-(2-phenoxyethoxy)pyridine

Cat. No. B1399973
CAS RN: 1490679-65-6
M. Wt: 294.14 g/mol
InChI Key: ILPOUNWFEWQHAT-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-phenoxyethoxy)pyridine (3-Br-5-PEP) is an organic compound that has been studied for its various applications in the scientific research field. It is a brominated pyridine derivative that has a phenoxyethoxy group at the 5-position. The compound has been investigated for its potential use in drug synthesis, as a reagent in organic synthesis, and as a biochemical and physiological probe.

Scientific Research Applications

Corrosion Inhibition

A study by El-Lateef et al. (2015) demonstrated the use of novel Schiff bases, including compounds related to 3-Bromo-5-(2-phenoxyethoxy)pyridine, as effective inhibitors for carbon steel corrosion in acidic medium containing chloride. These inhibitors showed high efficiency and their adsorption on carbon steel surfaces followed Langmuir’s adsorption isotherm, indicating a physical/chemical nature of adsorption. This research has implications for industrial applications where corrosion resistance is critical (El-Lateef et al., 2015).

Synthesis of Acyclic Pyridine C-Nucleosides

Research by Hemel et al. (1994) involved the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a compound structurally related to 3-Bromo-5-(2-phenoxyethoxy)pyridine. This study focused on creating novel acyclic pyridine C-nucleosides for potential application in various therapeutic contexts. However, the synthesized compounds did not exhibit significant biological activity (Hemel et al., 1994).

Spectroscopic and Antimicrobial Studies

Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 3-Bromo-5-(2-phenoxyethoxy)pyridine. Their study included density functional theory (DFT) analyses, revealing insights into the molecule's structure and properties. Additionally, they investigated the antimicrobial activities of the compound, highlighting its potential in medical and pharmaceutical applications (Vural & Kara, 2017).

Synthesis of Brominated Hydroxypyridines

Kolder and Hertog (2010) explored the bromination of hydroxypyridines, which are chemically related to 3-Bromo-5-(2-phenoxyethoxy)pyridine. Their research focused on understanding the tautomeric structures of these substances and the influence of bromination on their properties. This study is relevant for developing new synthetic methods and understanding the behavior of pyridine derivatives (Kolder & Hertog, 2010).

Application in Synthesis of Novel Derivatives

A study by Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. They utilized compounds structurally similar to 3-Bromo-5-(2-phenoxyethoxy)pyridine, leading to the creation of various derivatives with potential applications in chemistry and pharmaceuticals. This research illustrates the versatility of pyridine derivatives in synthetic chemistry (Ahmad et al., 2017).

Safety and Hazards

3-Bromo-5-(2-phenoxyethoxy)pyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling this compound .

properties

IUPAC Name

3-bromo-5-(2-phenoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-11-8-13(10-15-9-11)17-7-6-16-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOUNWFEWQHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-phenoxyethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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